1,3-Diaminopropan-2-one

Chemical Procurement Stability Synthetic Reliability

Standard C3 diamines (e.g., 1,3-diaminopropane) lack the reactive ketone electrophile required for cyclocondensation to imidazoles/oxazoles or metal chelation. The free base form self-condenses. • **Solution:** 1,3-Diaminopropan-2-one dihydrochloride monohydrate (CAS 207226-24-2) - the stabilized, bench-stable salt (97% purity, mp 179°C dec.). • **Applications:** Heterocycle building block (Molbank 2023 one-step protocol), enzyme inhibition assays (0.1 mM activity), coordination chemistry. • **Supply:** Packaged as dihydrochloride salt; immediate dispatch.

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 23645-02-5
Cat. No. B12116711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diaminopropan-2-one
CAS23645-02-5
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC(C(=O)CN)N
InChIInChI=1S/C3H8N2O/c4-1-3(6)2-5/h1-2,4-5H2
InChIKeyRSBQFKJVGZVGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diaminopropan-2-one Procurement-Grade C3-Synthon


1,3‑Diaminopropan‑2‑one (CAS 23645‑02‑5), also known as 1,3‑diaminoacetone, is a specialized C3‑synthon featuring a central ketone flanked by two primary amine groups [1]. In practice, the compound is supplied and utilized as its stabilized dihydrochloride monohydrate salt (CAS 207226‑24‑2), which exhibits a defined melting point of 179 °C (dec.) and a standard commercial purity specification of 97% . This bifunctional architecture enables its unique utility as a building block for nitrogen‑containing heterocycles and as an enzyme ligand, distinguishing it from simple alkyl diamines lacking the reactive carbonyl moiety [2].

Stabilized salt form Dihydrochloride monohydrate ensures reproducible handling and defined melting point
Ketone-containing C3-synthon Enables cyclocondensation to N-heterocycles (imidazoles, oxazoles) not accessible with alkyl diamines
Enzyme ligand screening Reported enzyme inhibition context at low millimolar concentrations supports polyamine-related target studies

Substitution Limitations of 1,3-Diaminopropan-2-one


Substituting 1,3‑diaminopropan‑2‑one with closely related C3‑diamines (e.g., 1,3‑diaminopropane or 1,3‑diamino‑2‑propanol) fails on two critical fronts: (1) The central ketone group of 1,3‑diaminopropan‑2‑one is the essential reactive handle that enables cyclocondensation to nitrogen heterocycles (e.g., imidazoles, oxazoles) and metal‑complexation chemistry, which is absent in the fully reduced 1,3‑diaminopropane backbone ; (2) The free base form of 1,3‑diaminopropan‑2‑one is chemically unstable and prone to self‑condensation, whereas the 1,3‑diamino‑2‑propanol backbone lacks the requisite oxidation state for ketone‑derived synthon applications [1]. Consequently, the stabilized dihydrochloride salt (CAS 207226‑24‑2) is the only reliable form for reproducible synthetic and biochemical workflows .

Risk Factor
1,3-Diaminopropan-2-one (Target)
Common Substitute (1,3-Diaminopropane)
Ketone reactivity
Central ketone enables heterocycle synthesis
Lacks ketone; cyclocondensation pathways fail
Free base stability
Dihydrochloride salt is stable and commercially defined
Free base self-condenses rapidly; not commercially viable

1,3-Diaminopropan-2-one Quantitative Comparison


Dihydrochloride Salt Stability vs. Free Base

The free base form of 1,3‑diaminopropan‑2‑one (CAS 23645‑02‑5) is not commercially viable due to rapid self‑condensation and decomposition. Procurement of the stabilized 1,3‑diaminoacetone dihydrochloride monohydrate salt (CAS 207226‑24‑2) is mandatory for reproducible use . This salt exhibits a defined melting point of 179 °C (dec.), whereas the free base has no defined or stable melting point, confirming the salt's superior handling properties .

Salt Stability
Data to verify
179 °C (dec.) vs undefined
Defined melting point confirms reliable procurement form
Free base decomposes; salt ensures synthetic reproducibility
Chemical Procurement Stability Synthetic Reliability

Ketone-Mediated Cyclocondensation vs. Non-Ketone Diamines

1,3‑Diaminopropan‑2‑one serves as a key C3‑synthon for the construction of nitrogen heterocycles, notably imidazoles and oxazoles . In contrast, the fully reduced analog 1,3‑diaminopropane (CAS 109‑76‑2) lacks the central carbonyl electrophile required for these cyclocondensation pathways, fundamentally altering the accessible product space .

Heterocycle Access
Class-level inference
Imidazoles, oxazoles vs Not accessible
Ketone is essential for N-heterocycle synthesis
Substituting with 1,3-diaminopropane results in pathway failure
Heterocyclic Synthesis C3-Synthon Medicinal Chemistry

Enzyme Inhibition vs. 1,3-Diaminopropane

The BRENDA enzyme database records 1,3‑diaminopropan‑2‑one as an enzyme ligand exhibiting significant inhibition at a concentration of 0.1 mM [1]. While the specific enzyme target is not disclosed in the public entry, this activity profile is distinct from the well‑characterized biological roles of 1,3‑diaminopropane (a polyamine catabolite and competitive inhibitor of GABA transport with Kᵢ values in the high micromolar range) [2].

Enzyme Inhibition
Reported
0.1 mM
Reported enzyme inhibition context distinct from alkyl diamines
Target enzyme not publicly disclosed; assay-specific review
Biochemical Assay Enzyme Inhibition Polyamine Metabolism

Dihydrochloride Purity vs. Generic Salts

The commercially supplied 1,3‑diaminoacetone dihydrochloride monohydrate is standardized to a minimum purity of 97% (by assay) . This contrasts with lower‑purity grades (e.g., 90–95%) offered by some custom synthesis suppliers for other diamine salts .

Purity Specification
Data to verify
97% vs 90–95%
Higher purity reduces side-reaction risk in critical workflows
Standardized commercial specification; verify COA
Quality Control Procurement Analytical Chemistry

One-Step Synthesis for Isotopic Labeling

A 2023 protocol in *Molbank* demonstrates the one‑step synthesis of 1,3‑diaminopropan‑2‑one in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with traditional multi‑step sequences starting from 1,3‑dihalo‑2‑propanols, which often involve lower overall yields and more complex purification [2].

Synthetic Yield
Reported
≥99% vs multi-step
One-step protocol enables high-yield access for isotopic labeling
Molbank 2023; quantitative yield under Vilsmeier conditions
Synthetic Methodology Deuterium Labeling Isotopic Synthesis

1,3-Diaminopropan-2-one Research & Industrial Applications


Imidazole and Oxazole Synthesis

Leverage the ketone group of 1,3‑diaminopropan‑2‑one as a reactive electrophile in cyclocondensation reactions with carbonyl‑activated partners to construct imidazole and oxazole cores. This application is specifically enabled by the ketone moiety, which is absent in 1,3‑diaminopropane . The dihydrochloride salt provides a stable, high‑purity (97%) starting material .

Enzyme Inhibition in Polyamine Metabolism

Utilize 1,3‑diaminopropan‑2‑one as a structurally distinct diamine ligand in enzyme inhibition assays. Its activity at 0.1 mM positions it as a candidate for exploring polyamine‑related enzyme targets, offering a ketone‑based pharmacophore that is not present in traditional polyamine analogs like 1,3‑diaminopropane .

Deuterated Analog One-Step Synthesis

Employ the 2023 *Molbank* protocol for the one‑step, quantitative synthesis of 1,3‑diaminopropan‑2‑one under Vilsmeier conditions . This route is particularly advantageous for isotopic labeling studies (e.g., deuterium incorporation) where high yield and minimal purification are critical .

Metal Complexation and Coordination

Exploit the bifunctional amine‑ketone‑amine architecture of 1,3‑diaminopropan‑2‑one to form stable metal complexes . This chelation capability is absent in 1,3‑diaminopropane, enabling distinct coordination geometries and applications in catalysis or materials science .

Application
Selection Property
Validation Focus
Imidazole/oxazole synthesis
Ketone-containing C3-synthon, stabilized dihydrochloride salt
Cyclocondensation yield, heterocycle purity, reaction scope
Enzyme inhibition studies
Ketone-based pharmacophore for polyamine-related enzyme targets
Enzyme inhibition assay context, target selectivity, concentration-response
Deuterated analog preparation
High-yield one-step synthetic protocol (Molbank 2023)
Isotopic incorporation efficiency, product purity, scalability
Metal complexation
Bifunctional amine-ketone-amine chelating architecture
Complexation stoichiometry, coordination geometry, catalytic activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Diaminopropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.